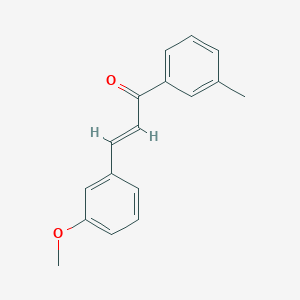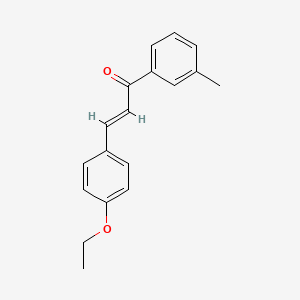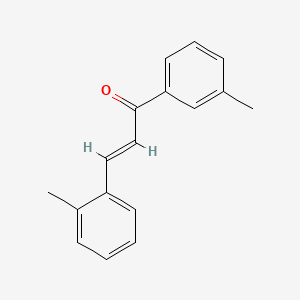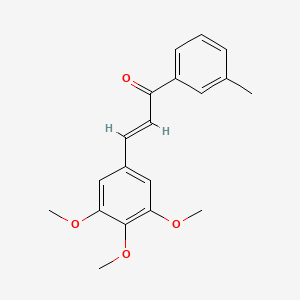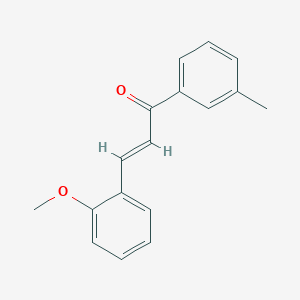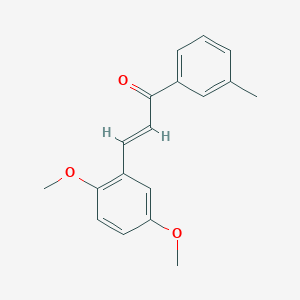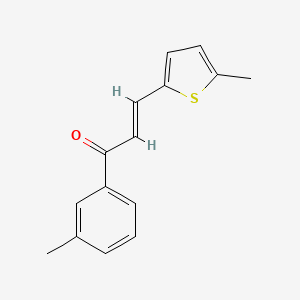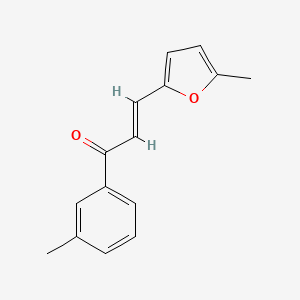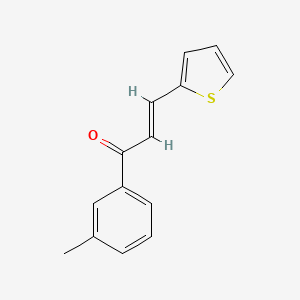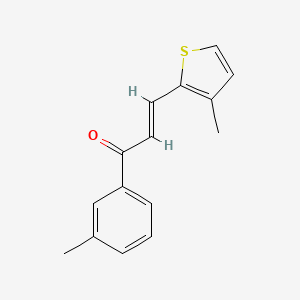![molecular formula C9H17NO5 B6323490 4-[2-(2-methoxyethoxy)ethylamino]-4-oxobutanoic acid CAS No. 92450-99-2](/img/structure/B6323490.png)
4-[2-(2-methoxyethoxy)ethylamino]-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(2-methoxyethoxy)ethylamino]-4-oxobutanoic acid is an organic compound with a complex structure that includes both amino and carboxylic acid functional groups
Mechanism of Action
Target of Action
Alpha-Methoxy-omega-carboxylic acid poly(ethylene glycol) (PEG-WM 20.000 Dalton), also known as Methoxypolyethylene glycols , is a type of Polyethylene glycol (PEG) macromer .
Mode of Action
The compound has a reactive chain end consisting of a methyl ether . This allows it to undergo etherification in basic conditions by reacting with alkyl halides . The compound can undergo cross-linking to form hydrogels, and polymerization can be initiated by redox reaction or free radical initiator .
Biochemical Pathways
It’s known that the compound can undergo cross-linking to form hydrogels , which suggests it may interact with biological systems at the molecular level.
Pharmacokinetics
It’s known that methoxypolyethylene glycols are used in various applications such as micelles for drug delivery as well as in modifications of therapeutic proteins to improve their pharmacokinetics .
Result of Action
Given its ability to form hydrogels , it may have applications in drug delivery systems and tissue engineering.
Action Environment
It’s known that the compound can undergo etherification in basic conditions , suggesting that pH levels may influence its reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-methoxyethoxy)ethylamino]-4-oxobutanoic acid typically involves multiple steps. One common method starts with the reaction of 2-(2-methoxyethoxy)ethanol with an appropriate amine to form the intermediate 2-(2-methoxyethoxy)ethylamine. This intermediate is then reacted with succinic anhydride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and may require catalysts to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis systems are often employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-methoxyethoxy)ethylamino]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound derivatives with additional oxo groups, while reduction may produce hydroxylated derivatives.
Scientific Research Applications
4-[2-(2-methoxyethoxy)ethylamino]-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(2-methoxyethoxy)ethoxy]acetic acid
- 2-(2-methoxyethoxy)ethanol
- 2-(2-methoxyethoxy)ethylamine
Uniqueness
4-[2-(2-methoxyethoxy)ethylamino]-4-oxobutanoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
4-[2-(2-methoxyethoxy)ethylamino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-14-6-7-15-5-4-10-8(11)2-3-9(12)13/h2-7H2,1H3,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIPMYYGFUMVPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCNC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
92450-99-2 |
Source


|
| Details | Compound: Poly(oxy-1,2-ethanediyl), α-[2-[(3-carboxy-1-oxopropyl)amino]ethyl]-ω-methoxy- | |
| Record name | Poly(oxy-1,2-ethanediyl), α-[2-[(3-carboxy-1-oxopropyl)amino]ethyl]-ω-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92450-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
219.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

